molecular formula C9H9Cl2NO B14495924 1-(4-Aminophenyl)-3,3-dichloropropan-1-one CAS No. 65412-00-2

1-(4-Aminophenyl)-3,3-dichloropropan-1-one

Cat. No.: B14495924
CAS No.: 65412-00-2
M. Wt: 218.08 g/mol
InChI Key: MAAUQIKKYQFSBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminophenyl)-3,3-dichloropropan-1-one is an organic compound that features an aminophenyl group and dichloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminophenyl)-3,3-dichloropropan-1-one typically involves the reaction of 4-aminophenyl derivatives with dichloropropanone under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction where 4-aminophenyl is reacted with 3,3-dichloropropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminophenyl)-3,3-dichloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the amino group to an amine.

    Substitution: The dichloro groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Aminophenyl)-3,3-dichloropropan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-3,3-dichloropropan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Aminophenyl)-2,2-dichloropropan-1-one
  • 1-(4-Aminophenyl)-3,3-dibromopropan-1-one
  • 1-(4-Aminophenyl)-3-chloropropan-1-one

Uniqueness

1-(4-Aminophenyl)-3,3-dichloropropan-1-one is unique due to its specific substitution pattern and the presence of both amino and dichloropropanone groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

65412-00-2

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

1-(4-aminophenyl)-3,3-dichloropropan-1-one

InChI

InChI=1S/C9H9Cl2NO/c10-9(11)5-8(13)6-1-3-7(12)4-2-6/h1-4,9H,5,12H2

InChI Key

MAAUQIKKYQFSBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(Cl)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.